

An In-depth Technical Guide to Caryophyllene Acetate: Chemical and Physical Properties

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Compound of Interest

Compound Name: Caryophyllene acetate

Cat. No.: B1595497

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Introduction

Caryophyllene acetate is a naturally derived sesquiterpenoid ester. As the acetylated form of β -caryophyllene, a well-documented bioactive compound, **caryophyllene acetate** is of significant interest to researchers in fields ranging from medicinal chemistry to materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of **caryophyllene acetate**, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrammatic representations.

Chemical and Physical Properties

Caryophyllene acetate is a viscous liquid, typically colorless to pale yellow, with a characteristic mild, sweet, and woody odor. Its properties are summarized in the tables below.

Table 1: General and Chemical Properties of Caryophyllene Acetate

Property	Value	Source(s)
Chemical Name	[(1R,4E,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-en-5-yl] acetate	[1]
Synonyms	β -Caryophyllene acetate, Acetyl caryophyllene	[1]
CAS Number	57082-24-3	[2][3]
Molecular Formula	C ₁₇ H ₂₈ O ₂	[2][3]
Molecular Weight	264.41 g/mol	[2][4]
Appearance	Colorless to pale yellow, slightly viscous liquid	[4][5]
Odor	Woody, fruity, sweet, slightly dry, spicy	[3]

Table 2: Physical Properties of Caryophyllene Acetate

Property	Value	Source(s)
Density	0.98 - 0.994 g/cm ³ at 20°C	[5]
Boiling Point	295 - 296 °C	[6][7]
Melting Point	Data not available	[6]
Flash Point	>100 °C	[8][9]
Refractive Index	1.492 - 1.502 at 20°C	[5]
Solubility	Soluble in alcohol and organic solvents; insoluble in water.	[4][10][11]
Vapor Pressure	0.0002 mmHg at 25°C	[5][12]

Experimental Protocols

This section outlines detailed methodologies for the synthesis, isolation, purification, and characterization of **caryophyllene acetate**.

Protocol 1: Synthesis of Caryophyllene Acetate via Acylation of β -Caryophyllene

This protocol describes a general method for the synthesis of **caryophyllene acetate** from β -caryophyllene using acetic anhydride and a Lewis acid catalyst.

Materials:

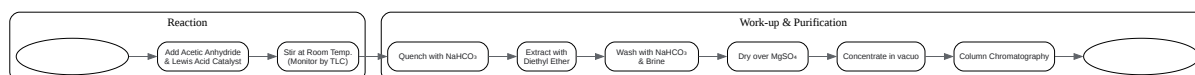
- β -Caryophyllene
- Acetic anhydride
- Lewis acid catalyst (e.g., $\text{BF}_3 \cdot \text{Et}_2\text{O}$, ZnCl_2 , FeCl_3)
- Anhydrous diethyl ether or dichloromethane
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for chromatography elution

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve β -caryophyllene in an anhydrous solvent (e.g., diethyl ether).
- **Addition of Reagents:** Cool the solution in an ice bath. Slowly add acetic anhydride, followed by the dropwise addition of the Lewis acid catalyst.

- **Reaction Monitoring:** Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench it by carefully adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- **Washing:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain pure **caryophyllene acetate**.^[10]

Diagram of Synthetic Workflow:



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A generalized workflow for the synthesis of **caryophyllene acetate**.

Protocol 2: Isolation and Purification from Clove Oil

This protocol provides a general procedure for the isolation of sesquiterpene fractions, which would include **caryophyllene acetate** if present, from clove essential oil.

Materials:

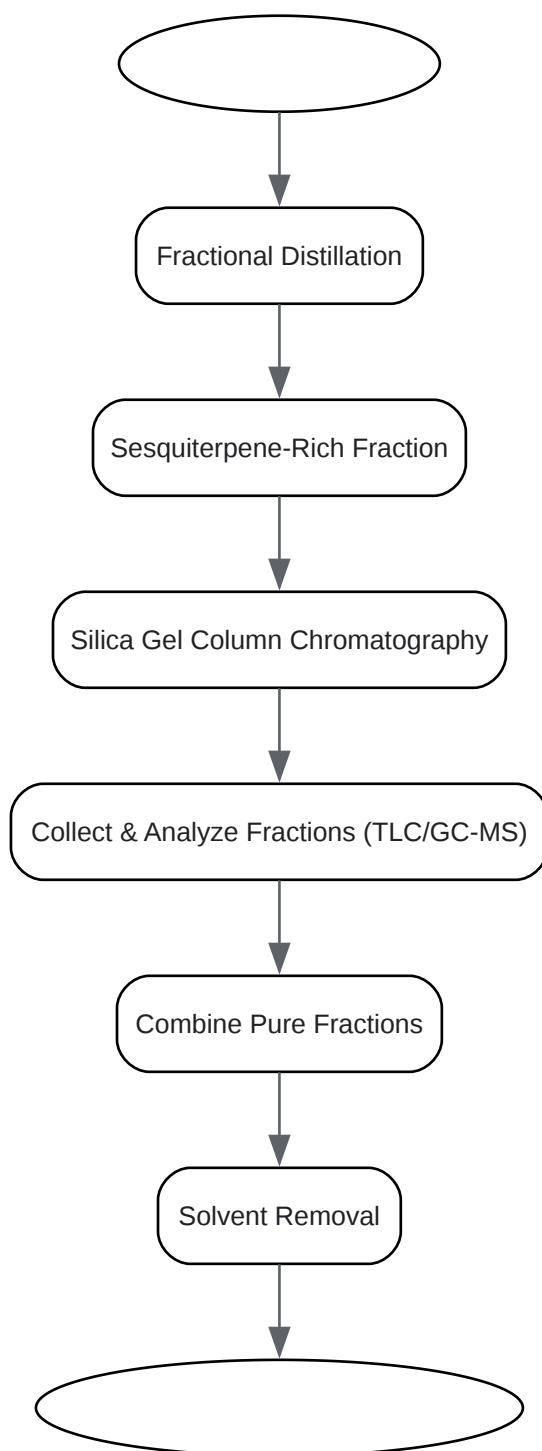
- Clove essential oil

- Distillation apparatus (for fractional distillation)
- Silica gel for column chromatography
- A series of solvents for elution (e.g., hexane, ethyl acetate)

Procedure:

- Fractional Distillation: Subject the crude clove oil to fractional distillation under reduced pressure. Collect fractions based on boiling point ranges to separate the more volatile monoterpenes from the less volatile sesquiterpenes.
- Column Chromatography: Pack a chromatography column with silica gel and equilibrate with a non-polar solvent like hexane.
- Loading and Elution: Load the sesquiterpene-rich fraction onto the column. Elute with a gradient of increasing polarity, starting with hexane and gradually adding ethyl acetate.
- Fraction Collection and Analysis: Collect fractions and analyze them using TLC or GC-MS to identify the fractions containing **caryophyllene acetate**.[\[13\]](#)
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield isolated **caryophyllene acetate**.

Diagram of Isolation and Purification Workflow:



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A general workflow for isolating **caryophyllene acetate** from clove oil.

Protocol 3: Analytical Characterization

This protocol outlines the analytical techniques used to confirm the identity and purity of **caryophyllene acetate**.

Instrumentation:

- Gas Chromatography-Mass Spectrometry (GC-MS)
- High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)
- Fourier-Transform Infrared (FTIR) Spectroscopy

Procedure:

- GC-MS Analysis:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., hexane or ethyl acetate).
 - Inject the sample into the GC-MS system.
 - The gas chromatograph will separate the components of the mixture based on their volatility and interaction with the stationary phase.
 - The mass spectrometer will provide a mass spectrum for each separated component, which can be compared to a library of known spectra for identification.[\[7\]](#)[\[11\]](#)
- HPLC-DAD Analysis:
 - Prepare a standard solution of **caryophyllene acetate** and a solution of the sample in a suitable mobile phase.
 - Inject the solutions into the HPLC system.
 - The components will be separated based on their affinity for the stationary and mobile phases.

- The diode-array detector will measure the absorbance of the eluting components over a range of wavelengths, providing a UV spectrum that can aid in identification and quantification.
- NMR Spectroscopy:
 - Dissolve a pure sample in a deuterated solvent (e.g., CDCl_3).
 - Acquire ^1H and ^{13}C NMR spectra.
 - The chemical shifts, coupling constants, and integration of the signals in the ^1H spectrum, and the chemical shifts in the ^{13}C spectrum, will provide detailed information about the molecular structure, allowing for unambiguous identification.
- FTIR Spectroscopy:
 - Place a small amount of the liquid sample on the ATR crystal of the FTIR spectrometer.
 - Acquire the infrared spectrum.
 - The presence of characteristic absorption bands (e.g., for $\text{C}=\text{O}$ and $\text{C}-\text{O}$ ester bonds) will confirm the functional groups present in the molecule.[\[11\]](#)

Potential Signaling Pathways

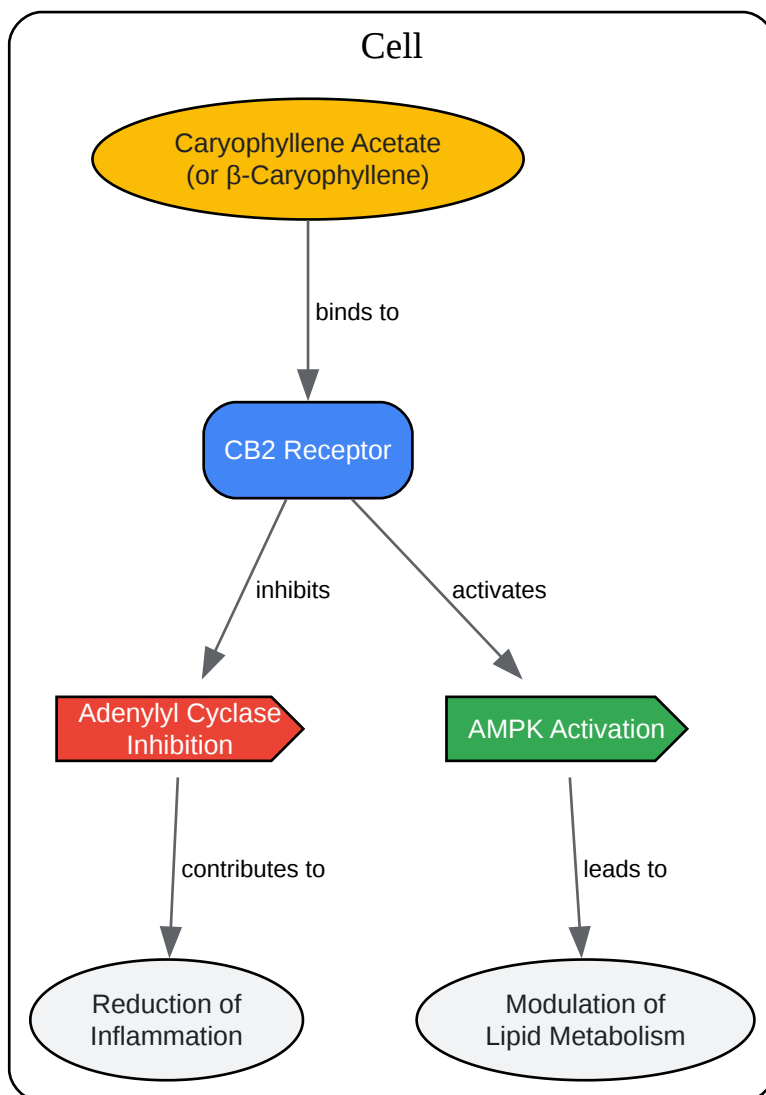
While the direct biological activities of **caryophyllene acetate** are not as extensively studied as its parent compound, β -caryophyllene, its structural similarity suggests it may interact with similar biological targets. The primary known target of β -caryophyllene is the cannabinoid receptor type 2 (CB2), and its activation is linked to the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.[\[14\]](#)[\[15\]](#)

Hypothesized Signaling Pathway for **Caryophyllene Acetate**:

Based on the known activity of β -caryophyllene, it is plausible that **caryophyllene acetate** could act as a prodrug, being hydrolyzed in vivo to β -caryophyllene, or it may possess its own affinity for the CB2 receptor. The activation of the CB2 receptor can lead to a cascade of intracellular events, including the activation of AMPK. AMPK is a master regulator of cellular

energy homeostasis and its activation can lead to a variety of downstream effects, including the inhibition of lipid synthesis and the promotion of fatty acid oxidation.

Diagram of the Hypothesized **Caryophyllene Acetate** Signaling Pathway:



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A potential signaling pathway for **caryophyllene acetate** via the CB2 receptor and AMPK activation.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of **caryophyllene acetate**, along with generalized experimental protocols for its synthesis, isolation, and characterization. While direct evidence for its biological signaling pathways is limited, its structural relationship to β -caryophyllene suggests potential interactions with the endocannabinoid system, particularly the CB2 receptor. Further research is warranted to fully elucidate the biological activities and therapeutic potential of **caryophyllene acetate**. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists in their exploration of this promising natural product derivative.

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